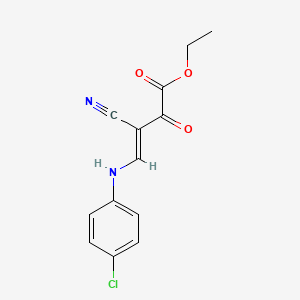

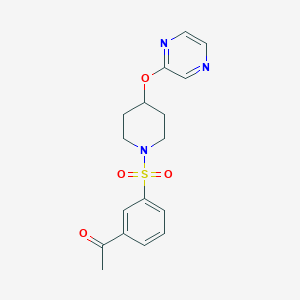

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as morpholino groups and indazole rings, which are often seen in molecules with potential biological activities, particularly in cancer research .

Synthesis Analysis

The synthesis of related compounds involves the condensation of isocyanato-substituted benzene derivatives with morpholino-substituted indazoles. The indazoles are prepared from difluorobenzonitrile by amination with morpholine followed by cyclization with hydrazine hydrate . This method suggests that a similar approach could potentially be applied to synthesize N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide, starting from an appropriate isocyanato-substituted precursor and a methylindoline derivative.

Molecular Structure Analysis

The molecular structures of the compounds in the papers are characterized by crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, one compound crystallizes in the monoclinic system with specific cell parameters . Although the exact structure of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide is not provided, it can be inferred that it would also have a complex molecular structure that could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms, but the synthesis of related compounds suggests that the reactions involve nucleophilic attack by the amine group on the isocyanate group, leading to the formation of a urea linkage . This type of reaction is common in the synthesis of amide compounds and could be relevant to the synthesis of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)propionamide are not discussed, the related compounds are described as having antitumor activity, which implies certain solubility and stability characteristics that are conducive to biological activity . The physical properties such as solubility, melting point, and stability of the compound would need to be determined experimentally.

Scientific Research Applications

Synthesis and Chemical Properties

- The synthesis and evaluation of anti-inflammatory activity of Ibuprofen analogs, including compounds related to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide, were explored. Compounds synthesized by condensing N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide with various active hydrogen-containing compounds showed potent anti-inflammatory activity in certain derivatives (Rajasekaran, Sivakumar, & Jayakar, 1999).

- Research into β-Arylation of carboxamides via iron-catalyzed C(sp3)-H bond activation revealed that propionamide derivatives could be arylated, highlighting the versatility of these compounds in chemical synthesis (Shang, Ilies, Matsumoto, & Nakamura, 2013).

- A study on the diastereoselective synthesis of functionalized tetrahydropyrimidin‐2‐thiones via ZnCl2 promoted one‐pot reactions showed that morpholine and related derivatives can be utilized to achieve good yields and diastereoselectivity in the synthesis of functionalized tetrahydropyrimidin-2-thiones (Liu, Zhang, Sun, & Yan, 2014).

Applications in Corrosion Inhibition and Material Science

- Morpholine and piperazine based carboxamide derivatives were investigated as corrosion inhibitors for mild steel in HCl medium. These compounds demonstrated significant inhibition efficiencies, suggesting their potential application in protecting metals from corrosion (Nnaji, Ujam, Ibisi, Ani, Onuegbu, Olasunkanmi, & Ebenso, 2017).

Antimicrobial and Antiviral Research

- The design and synthesis of new 1,2,4-triazole derivatives containing morpholine moiety as antimicrobial agents were reported, with some compounds showing good to moderate antimicrobial activity. This research indicates the potential for developing new antimicrobial agents based on morpholine derivatives (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

- A study on ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine highlighted the synthesis and antiviral activity of derivatives, demonstrating their strong in vitro activity against DNA viruses, which could inform future antiviral drug development (Krečmerová, Holý, Pohl, Masojídková, Andrei, Naesens, Neyts, Balzarini, De Clercq, & Snoeck, 2007).

Mechanism of Action

Target of Action

Similar indolin-2-one compounds have been found to be effective againstStaphylococcus aureus strains . Another study found that indolin-2-one derivatives were designed as acetylcholine esterase (AChE) inhibitors , suggesting a potential neurological target.

Mode of Action

Based on the structural similarity to other indolin-2-one compounds, it may interact with its targets to inhibit their function .

Biochemical Pathways

If it acts as an ache inhibitor like other indolin-2-one derivatives , it could affect the cholinergic pathway, which plays a key role in memory and cognition.

Result of Action

Similar indolin-2-one compounds have demonstrated antibacterial activities and potential neuroprotective effects through AChE inhibition .

properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c1-3-18(22)19-13-17(21-8-10-23-11-9-21)14-4-5-16-15(12-14)6-7-20(16)2/h4-5,12,17H,3,6-11,13H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQUUYXUSMSJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Hydroxyspiro[2.3]hexan-2-yl)prop-2-enamide](/img/structure/B3018493.png)

![2-(3-butyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3018496.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)

![N-(4-cyanophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B3018504.png)

![3-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3018506.png)

![(Z)-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3-(3,4-dimethoxyphenyl)acrylate](/img/structure/B3018508.png)

![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)